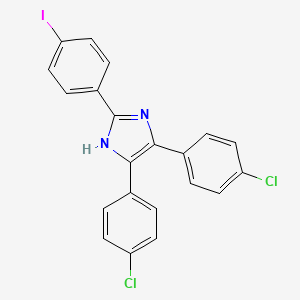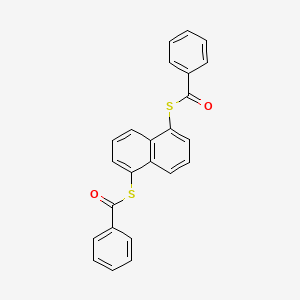
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole
Overview
Description
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole, also known as ICI 182,780, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was developed by AstraZeneca and is widely used in scientific research for its ability to selectively bind to estrogen receptors and block their activity.
Mechanism of Action
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 acts as a competitive antagonist of estrogen receptors alpha and beta, which are nuclear receptors that regulate gene expression in response to estrogen. By binding to these receptors, 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 prevents estrogen from binding and activating them, leading to a decrease in estrogen-dependent gene expression. This mechanism of action makes 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 a useful tool for studying the role of estrogen receptors in various physiological and pathological processes.
Biochemical and Physiological Effects
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the growth and proliferation of estrogen receptor-positive breast cancer cells, induce apoptosis, and reduce the expression of estrogen-responsive genes. In addition, 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 in lab experiments is its high potency and selectivity for estrogen receptors. This allows researchers to selectively block the activity of estrogen receptors and study their role in various physiological and pathological processes. However, one of the limitations of using 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 is its potential for off-target effects, which may complicate the interpretation of experimental results. In addition, the high cost of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 may limit its widespread use in lab experiments.
Future Directions
There are several future directions for the use of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 in scientific research. One area of interest is the development of new therapeutic applications for 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780, such as in the treatment of endometriosis or osteoporosis. Another area of interest is the development of new compounds that are based on the structure of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 but have improved potency, selectivity, and pharmacokinetic properties. Finally, the use of 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments.
Scientific Research Applications
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 is widely used in scientific research to study the role of estrogen receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of estrogen receptors alpha and beta, and it can block the effects of estrogen on target tissues. 4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole 182,780 has been used in preclinical and clinical studies to investigate its potential as a therapeutic agent for breast cancer, endometriosis, osteoporosis, and other diseases.
properties
IUPAC Name |
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2IN2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYDXFWXKQUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-chlorophenyl)-2-(4-iodophenyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-allyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4747506.png)
![2-[1-(4-methylbenzyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4747507.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl benzoate](/img/structure/B4747527.png)
![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4747534.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4747537.png)

![4-{[1-(3,4-dimethylphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4747561.png)
![1-[2-(2,5-dichlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4747574.png)
![(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
![N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4747594.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B4747601.png)
